molecular formula C8H13BrO B2989493 5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane CAS No. 2305252-56-4

5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane

Cat. No.: B2989493
CAS No.: 2305252-56-4
M. Wt: 205.095
InChI Key: IUCFRWHYYVJORC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-2-oxabicyclo[311]heptane is a bicyclic compound characterized by a bromomethyl group attached to a bicyclo[311]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2-oxabicyclo[3.1.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic framework.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include reduced bicyclic compounds with modified functional groups.

Scientific Research Applications

5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted derivatives. The bicyclic framework provides structural rigidity and influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.

    Bicyclo[3.3.1]nonane Derivatives: These compounds have a larger bicyclic framework and different chemical properties.

Uniqueness

5-(Bromomethyl)-1-methyl-2-oxabicyclo[311]heptane is unique due to its specific substitution pattern and the presence of an oxygen atom in the bicyclic framework

Properties

IUPAC Name

5-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-7-4-8(5-7,6-9)2-3-10-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCFRWHYYVJORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CCO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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